LY2457546

Descripción general

Descripción

LY2457546 es un potente inhibidor de múltiples receptores de tirosina quinasa, involucrado en la señalización angiogénica y tumorigénica, y está disponible por vía oral. Demuestra una actividad significativa contra objetivos como el receptor 2 del factor de crecimiento endotelial vascular (KDR), el receptor beta del factor de crecimiento derivado de plaquetas, la tirosina quinasa 3 similar a FMS, Tie-2 y miembros de la familia de receptores Eph .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para LY2457546 implican técnicas complejas de síntesis orgánica. El compuesto se sintetiza típicamente a través de una serie de reacciones químicas que incluyen la formación de intermediarios clave, seguidos de su posterior funcionalización para producir el producto final. Los métodos de producción industrial para this compound probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la fabricación a gran escala .

Análisis De Reacciones Químicas

LY2457546 se somete a varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados, pero normalmente implican modificaciones en los grupos funcionales presentes en la molécula this compound .

Aplicaciones Científicas De Investigación

LY2457546 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto de herramienta para estudiar la inhibición de los receptores de tirosina quinasa. En biología y medicina, se investiga this compound por sus posibles efectos terapéuticos en varios tipos de cáncer, incluida la leucemia mieloide aguda, el cáncer de pulmón, el cáncer de colon y el cáncer de próstata. Ha demostrado eficacia en modelos preclínicos de estos cánceres, lo que lo convierte en un candidato prometedor para su posterior desarrollo clínico .

Mecanismo De Acción

El mecanismo de acción de LY2457546 implica la inhibición de múltiples receptores de tirosina quinasa, que son críticos para la señalización angiogénica y tumorigénica. Al inhibir estas quinasas, this compound interrumpe las vías de señalización que promueven el crecimiento tumoral y la angiogénesis. Los objetivos moleculares de this compound incluyen el receptor 2 del factor de crecimiento endotelial vascular, el receptor beta del factor de crecimiento derivado de plaquetas, la tirosina quinasa 3 similar a FMS, Tie-2 y miembros de la familia de receptores Eph. Estos objetivos están involucrados en varios procesos celulares, incluida la proliferación celular, la supervivencia, la migración y la angiogénesis .

Comparación Con Compuestos Similares

LY2457546 es único en su perfil de actividad, lo que lo distingue de otros inhibidores de multiquinasas. Los compuestos similares incluyen sunitinib y LY2401402, que también inhiben múltiples receptores de tirosina quinasa pero tienen diferentes espectros de actividad. Por ejemplo, this compound es más potente que sunitinib para inhibir la formación de tubos endoteliales en un modelo de co-cultivo de angiogénesis in vitro. Además, this compound ha demostrado una eficacia superior en modelos preclínicos de leucemia mieloide aguda en comparación con sunitinib .

Actividad Biológica

LY2457546 is a novel multikinase inhibitor that has garnered attention for its potent anti-angiogenic properties and efficacy against various cancers, particularly acute myeloid leukemia (AML). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological profile, clinical studies, and comparative efficacy with other treatments.

This compound functions primarily by inhibiting multiple receptor tyrosine kinases (RTKs) that are critical in angiogenesis and tumorigenesis. The key targets of this compound include:

- VEGFR2 (KDR) : A principal mediator of angiogenesis.

- PDGFRβ : Involved in blood vessel formation and stabilization.

- FLT-3 : Frequently mutated in AML, contributing to cell proliferation and survival.

- Tie-2 : Plays a significant role in vascular development and stability.

- Eph receptors : These are implicated in various cellular processes including angiogenesis.

The inhibition of these targets leads to reduced endothelial cell proliferation and migration, ultimately disrupting tumor blood supply and growth .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits superior potency in inhibiting endothelial tube formation compared to sunitinib, another well-known multikinase inhibitor. This was particularly evident in co-culture models that simulate angiogenesis . Additionally, this compound has shown effective inhibition of VEGF-driven autophosphorylation in various cellular contexts.

In Vivo Studies

In vivo studies have provided compelling evidence for the efficacy of this compound across different cancer models:

- Tumor Models : this compound has been tested in syngeneic rat mammary tumor models and human tumor xenografts derived from lung, colon, and prostate cancers. It demonstrated significant tumor regression and was well tolerated at various dosing schedules .

- AML Models : In a specific AML model featuring FLT3-ITD mutations, this compound resulted in complete tumor regression, outperforming sunitinib when normalized for equivalent doses .

Clinical Studies

A Phase I clinical trial evaluated the safety and biological activity of this compound in patients with relapsed AML. This study employed a nonrandomized, open-label design with dose escalation to determine the maximum tolerated dose (MTD) and assess pharmacokinetics. Key findings included:

- Biologically Effective Dose Range : The anticipated biologically effective dose range was identified between 100 mg and 400 mg daily .

- Safety Profile : The drug was generally well tolerated with manageable side effects typical of multikinase inhibitors, such as bone marrow suppression and skin changes .

Comparative Efficacy

A comparative analysis with sunitinib revealed that this compound not only inhibited angiogenesis more effectively but also showed greater potency against specific cancer types like AML. This positions this compound as a promising candidate for further clinical development.

Summary Table of Biological Activity

| Target Kinase | Role in Angiogenesis | Inhibition by this compound | Clinical Relevance |

|---|---|---|---|

| VEGFR2 | Major angiogenic factor | Yes | Critical for tumor growth |

| PDGFRβ | Blood vessel stability | Yes | Important for tumor vasculature |

| FLT3 | AML proliferation | Yes | Targeted in AML therapy |

| Tie-2 | Vascular integrity | Yes | Essential for endothelial cell function |

| Eph receptors | Cell signaling | Yes | Implicated in various cancers |

Propiedades

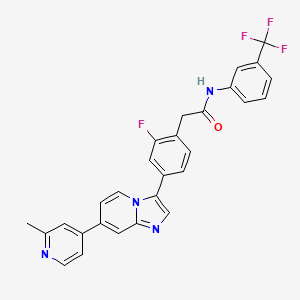

IUPAC Name |

2-[2-fluoro-4-[7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20F4N4O/c1-17-11-18(7-9-33-17)19-8-10-36-25(16-34-26(36)13-19)21-6-5-20(24(29)12-21)14-27(37)35-23-4-2-3-22(15-23)28(30,31)32/h2-13,15-16H,14H2,1H3,(H,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQYWLPDWPCWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20F4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908265-94-1 | |

| Record name | LY-2457546 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908265941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2457546 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW8ACF2F4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.